Boc-Cys(Acm)-OSu

Übersicht

Beschreibung

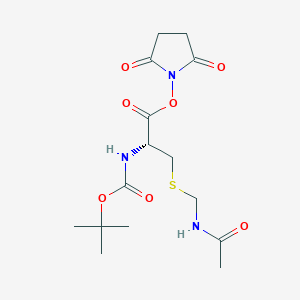

Boc-Cys(Acm)-OSu: is a chemical compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and an acetamidomethyl (Acm) protecting group at the thiol terminus. The compound also includes an N-hydroxysuccinimide (OSu) ester, which facilitates its use in solid-phase peptide synthesis by enabling the formation of amide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Acm)-OSu typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The thiol group is then protected using the acetamidomethyl (Acm) group. Finally, the N-hydroxysuccinimide (OSu) ester is introduced to facilitate the coupling reactions in peptide synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protecting groups and to prevent any side reactions.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Boc-Cys(Acm)-OSu undergoes substitution reactions where the OSu ester reacts with amine groups to form amide bonds.

Deprotection Reactions: The Boc and Acm protecting groups can be removed under specific conditions to yield the free cysteine derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and peptide chains. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Deprotection Reactions: The Boc group is removed using trifluoroacetic acid (TFA), while the Acm group is removed using mercury(II) acetate or iodine in acetic acid.

Major Products:

Substitution Reactions: The major product is the peptide bond formed between the cysteine derivative and the amine group.

Deprotection Reactions: The major product is the free cysteine derivative after the removal of the protecting groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-Cys(Acm)-OSu is widely used in the synthesis of peptides and proteins. It serves as a building block for introducing cysteine residues into peptide chains, which are crucial for forming disulfide bonds and stabilizing protein structures.

Biology: In biological research, this compound is used to study protein folding and stability. It is also employed in the synthesis of peptide-based inhibitors and probes for investigating enzyme activities and protein-protein interactions.

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. It is particularly useful in the synthesis of cysteine-containing peptides that exhibit biological activities, such as antimicrobial and anticancer properties.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic agents and biomaterials.

Wirkmechanismus

Boc-Cys(Acm)-OSu exerts its effects through the formation of amide bonds with amine groups in peptides and proteins. The OSu ester reacts with the amine group to form a stable amide bond, facilitating the incorporation of cysteine residues into peptide chains. The Boc and Acm protecting groups prevent unwanted side reactions during the synthesis process and can be selectively removed under specific conditions to yield the desired peptide product.

Vergleich Mit ähnlichen Verbindungen

Boc-Cys(Acm)-OH: This compound is similar to Boc-Cys(Acm)-OSu but lacks the OSu ester. It is used in peptide synthesis but requires additional activation steps to form amide bonds.

Fmoc-Cys(Acm)-OSu: This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group. It is used in Fmoc-based solid-phase peptide synthesis.

Boc-Cys(Trt)-OSu: This compound has a trityl (Trt) protecting group at the thiol terminus instead of the Acm group. It is used in peptide synthesis where different protecting group strategies are required.

Uniqueness: this compound is unique due to its combination of protecting groups and the OSu ester, which makes it highly efficient for solid-phase peptide synthesis. The Boc and Acm groups provide orthogonal protection, allowing for selective deprotection and incorporation of cysteine residues into peptide chains. This versatility makes this compound a valuable tool in peptide and protein chemistry.

Biologische Aktivität

Boc-Cys(Acm)-OSu, or Boc-DL-Cysteine(Acetamidomethyl)-N-Hydroxysuccinimide, is a derivative of cysteine that plays a significant role in peptide synthesis and biological research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group at the amino terminus, an acetamidomethyl (Acm) protecting group at the thiol terminus, and an N-hydroxysuccinimide (OSu) ester that enhances its reactivity for forming amide bonds during peptide synthesis. This article explores the biological activity of this compound, its applications in research and medicine, and includes relevant data tables and case studies.

Structure and Reactivity

This compound is utilized primarily for its ability to facilitate selective reactions during peptide synthesis. The presence of the OSu group allows for efficient coupling with amines to form stable amide bonds while minimizing side reactions. The Boc and Acm groups serve as protective groups that can be selectively removed under mild conditions, making this compound versatile for various synthetic applications.

Synthesis Overview

The synthesis of this compound involves several key steps:

- Protection of the Amino Group : The amino group of cysteine is protected using the Boc group.

- Protection of the Thiol Group : The thiol group is protected with the Acm group.

- Introduction of the OSu Ester : The N-hydroxysuccinimide ester is introduced to facilitate subsequent coupling reactions.

These steps can be performed using automated peptide synthesizers to ensure high yield and purity while maintaining the integrity of the protective groups.

Protein Synthesis and Folding

This compound is crucial in synthesizing cysteine-containing peptides, which are essential for studying protein folding, stability, and interactions. The incorporation of cysteine residues allows for the formation of disulfide bonds, which are critical for maintaining protein structure.

Enzyme Activity Studies

Research has demonstrated that peptides synthesized using this compound can effectively interact with enzymes and proteins, facilitating investigations into biological pathways and mechanisms of action. This interaction is vital for understanding enzyme kinetics and protein-protein interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in developing therapeutic agents with potential antimicrobial and anticancer properties. Compounds derived from this cysteine derivative have been explored as peptide-based inhibitors that can selectively target specific biological processes.

Case Study 1: Peptide Synthesis

A study demonstrated the utility of this compound in synthesizing a cysteine-containing polypeptide. Using a Boc solid-phase method, researchers successfully synthesized human adrenomedullin, a peptide consisting of 52 amino acid residues. This study highlighted the efficiency of this compound in constructing complex peptide structures necessary for biological activity .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between peptides synthesized with this compound and specific enzymes involved in metabolic pathways. The results indicated that these peptides could act as effective probes to study enzyme mechanisms, providing insights into potential therapeutic targets for drug development.

Comparative Analysis with Other Cysteine Derivatives

To better understand the advantages of this compound, a comparative analysis with other cysteine derivatives is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Boc-DL-Cysteine | Standard cysteine derivative | Basic properties; less reactive than Acm derivatives |

| Fmoc-DL-Cysteine | Fluorenylmethoxycarbonyl protecting group | Base-labile; widely used in Fmoc-based SPPS |

| Acm-Cysteine | Acetamidomethyl protecting group | Focuses on thiol protection without OSu |

| Z-Cysteine | Benzyloxycarbonyl protecting group | More stable under acidic conditions |

| Trityl-Cysteine | Trityl protecting group | Provides steric hindrance; useful for thiol protection |

This compound stands out due to its combination of both amino and thiol protection alongside the reactive OSu ester, allowing for versatile applications in peptide synthesis while minimizing side reactions during deprotection processes .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNIWBQFVQMDND-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.